Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride
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Overview
Description
Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a piperidine ring, a six-membered ring containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions to form the thiazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the piperidine ring may yield secondary or tertiary amines.
Scientific Research Applications
Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate
- 2-(Piperidin-4-yl)-1,3-thiazole-5-carboxylic acid
- Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate
Uniqueness
Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride is unique due to the presence of both the thiazole and piperidine rings, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Properties
IUPAC Name |
methyl 2-piperidin-4-yl-1,3-thiazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-14-10(13)8-6-12-9(15-8)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBYEKJQFKBJMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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